POLY(2-CHLOROSTYRENE)

Catalog No.
S1819479
CAS No.
107830-52-4
M.F
[CH2CH(C6H4Cl)]n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(2-CHLOROSTYRENE)

CAS Number

107830-52-4

Product Name

POLY(2-CHLOROSTYRENE)

Molecular Formula

[CH2CH(C6H4Cl)]n

Molecular Weight

0

Description

POLY(2-CHLOROSTYRENE): DEFINITION AND BACKGROUND Poly(2-chlorostyrene) is a type of polymer that is formed through the polymerization of 2-chlorostyrene. 2-chlorostyrene is a colorless liquid that has a chemical formula of C8H7Cl. It is a structural isomer of styrene, which is a widely used monomer in the production of different types of polymers like polystyrene, styrene-butadiene rubber, and acrylonitrile-butadiene-styrene. Poly(2-chlorostyrene) can be produced through various processes, including bulk polymerization, suspension polymerization, and emulsion polymerization. It has a high molecular weight, high glass transition temperature, and high melting point, which makes it a suitable material for different industrial applications. PHYSICAL AND CHEMICAL PROPERTIES Poly(2-chlorostyrene) is a hard and rigid polymer that is transparent and possesses high mechanical strength and stiffness. It has a glass transition temperature of around 150°C and a melting point of around 240°C. The polymer is insoluble in water and most organic solvents, including methylene chloride and tetrahydrofuran. However, it can dissolve in some halogenated solvents like dichloroethane and chloroform. The chemical and physical properties of poly(2-chlorostyrene) depend on its molecular weight, the degree of chlorination, and the polymerization process used. SYNTHESIS AND CHARACTERIZATION Poly(2-chlorostyrene) can be synthesized through different polymerization techniques like bulk or solution polymerization, suspension polymerization, and emulsion polymerization. Bulk or solution polymerization involves the polymerization of 2-chlorostyrene in solution or neat. Suspension polymerization involves the polymerization of 2-chlorostyrene in an aqueous medium with a stabilizer, while emulsion polymerization involves the polymerization of 2-chlorostyrene in an emulsion of water and a surfactant. Poly(2-chlorostyrene) can be characterized using various techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). These techniques can be used to determine the chemical structure, molecular weight, thermal stability, and other physical and chemical properties of poly(2-chlorostyrene). ANALYTICAL METHODS Different analytical methods can be used to quantify poly(2-chlorostyrene) in various matrices like wastewater, sludge, and soil. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and ultraviolet-visible spectroscopy (UV-VIS). GC and HPLC allow for the separation and quantification of poly(2-chlorostyrene) from other compounds, while UV-VIS can be used to detect the presence of aromatic compounds in different matrices. BIOLOGICAL PROPERTIES Poly(2-chlorostyrene) has shown some biological activities, such as antibacterial and antifungal properties. Studies have shown that poly(2-chlorostyrene) can inhibit the growth of gram-positive and gram-negative bacteria and fungi. The antibacterial and antifungal activities of poly(2-chlorostyrene) are attributed to its rigid structure, which interferes with the cell wall of microorganisms. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS Poly(2-chlorostyrene) has been found to be toxic in some studies, with some evidence suggesting that it may cause skin and eye irritation, respiratory problems, and reproductive toxicity. Therefore, researchers handling poly(2-chlorostyrene) should take necessary precautions to prevent exposure and potential adverse effects. APPLICATIONS IN SCIENTIFIC EXPERIMENTS Poly(2-chlorostyrene) finds various applications in scientific experiments. It can be used in the production of different types of films and coatings, which are used in electronics, packaging, and printing. Poly(2-chlorostyrene) can also be used in the preparation of different types of nanoparticle materials, which find applications in drug delivery, sensors, and catalysis. CURRENT STATE OF RESEARCH Research on poly(2-chlorostyrene) is still ongoing, and it is receiving a lot of attention due to its diverse applications. Recent studies have focused on developing new synthesis methodologies, characterizing the physical and chemical properties of poly(2-chlorostyrene), and exploring new applications in different fields. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY Poly(2-chlorostyrene) has great potential in different fields of research and industry. In electronics, poly(2-chlorostyrene) can be used in the production of conductive films and coatings due to its high mechanical strength and thermal stability. In drug delivery, poly(2-chlorostyrene) nanoparticles can be used to encapsulate and deliver drugs to specific sites in the body, improving their efficacy and reducing side effects. In catalysis, poly(2-chlorostyrene)-based materials can be used as efficient catalysts for different chemical reactions. LIMITATIONS AND FUTURE DIRECTIONS One of the limitations of poly(2-chlorostyrene) is its low solubility in most organic solvents, which limits its processing and applications. Future research should focus on developing new synthesis methodologies that can enhance the solubility and processability of poly(2-chlorostyrene). Also, there is a need for the development of new analytical methods for the quantification of poly(2-chlorostyrene) in different matrices. Furthermore, future research should explore the potential of poly(2-chlorostyrene) in different fields like biomedicine and environmental remediation.

Poly(2-chlorostyrene) is a synthetic polymer derived from the polymerization of 2-chlorostyrene monomers. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring. The presence of the chlorine atom enhances certain properties, making poly(2-chlorostyrene) notable in various applications, particularly in materials science and polymer chemistry. It exhibits good thermal stability and can undergo various chemical transformations, including halogenation and cross-linking, which expand its utility in different fields .

Include:

  • Substitution Reactions: The chlorine atom can be substituted with other functional groups, allowing for the modification of the polymer's properties.
  • Polymerization: It can undergo further polymerization reactions to form copolymers or cross-linked networks.
  • Halogenation: The polymer can participate in additional halogenation reactions, which can introduce more halogen atoms into the structure, altering its reactivity and thermal properties .

The synthesis of poly(2-chlorostyrene) typically involves:

  • Free Radical Polymerization: This is the most common method, where 2-chlorostyrene is polymerized using free radical initiators under controlled conditions to achieve desired molecular weights and structures.
  • Living Polymerization Techniques: Techniques such as anionic or cationic polymerization may also be employed to produce well-defined polymers with specific end-group functionalities.
  • Co-polymerization: Poly(2-chlorostyrene) can be synthesized alongside other monomers to create copolymers with tailored properties for specific applications .

Interaction studies involving poly(2-chlorostyrene) often focus on its behavior in blends with other polymers or materials. Research indicates that chemically labeling poly(2-chlorostyrene) can influence phase behavior and miscibility with other polymers. Such studies are crucial for understanding how this polymer can be utilized in composite materials or multi-layer systems .

Several compounds share structural similarities with poly(2-chlorostyrene). Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
PolystyreneNo chlorineWidely used; excellent mechanical properties
Poly(4-chlorostyrene)Chlorine at para positionDifferent thermal stability; unique phase behavior
Poly(vinyl chloride)ChlorinatedHigh durability; used extensively in construction
Poly(2-fluorostyrene)Fluorine instead of chlorineEnhanced thermal stability; lower reactivity

Poly(2-chlorostyrene) stands out due to its specific chlorination pattern, which affects its reactivity and interaction with other materials differently than its analogs. The presence of chlorine at the ortho position influences both physical properties and chemical reactivity, making it unique among chlorinated styrenes .

Radical Polymerization Mechanisms

Poly(2-chlorostyrene) is synthesized through radical polymerization of 2-chlorostyrene monomer, following classical free radical polymerization mechanisms [2] [4]. The polymerization process involves three fundamental steps: initiation, propagation, and termination, similar to other styrenic monomers [3] [7].

The initiation step begins with the thermal decomposition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide [2] [4]. Poly(2-chlorostyrene) was prepared by radical polymerization of 2-chlorostyrene in benzene at 60°C over 3 days with azobisisobutyronitrile as initiator [4]. The radical initiator decomposes to generate free radicals that attack the vinyl double bond of the 2-chlorostyrene monomer [37] [40].

During propagation, the newly formed radical species adds to successive 2-chlorostyrene monomers, creating a growing polymer chain [3] [7]. The regioselectivity of radical addition favors the formation of secondary benzylic radicals, which are stabilized by delocalization through the aromatic ring [3]. This propagation continues until termination occurs through radical coupling or disproportionation reactions [3] [27].

Research findings demonstrate that the polymerization kinetics of 2-chlorostyrene follow typical free radical behavior [22] [24]. The initial rate of copolymerization increases with the increase of electron donors in the comonomer feed, and the highest rates were observed at equimolar ratios of comonomers [24]. The polymerization temperature significantly influences the molecular weight and conversion rates, with optimal conditions typically ranging from 60°C to 70°C [2] [4].

Table 1: Radical Polymerization Conditions for Poly(2-chlorostyrene)

ParameterTypical RangeOptimal ConditionsReference
Temperature50-80°C60-70°C [2] [4]
Reaction Time1-7 days3 days [4]
Initiator Concentration0.1-2 mol%0.5-1 mol% [2] [24]
SolventBenzene, TolueneBenzene [2] [4]

Controlled Radical Polymerization (Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization represents a significant advancement in the controlled synthesis of poly(2-chlorostyrene) [1] [13] [15]. This technique employs a transition metal complex as the catalyst with an alkyl halide as the initiator, enabling precise control over molecular weight and polydispersity [13] [15].

The mechanism involves reversible activation and deactivation of the growing polymer chains through one-electron transfer processes [13] [15]. The dormant species is activated by the transition metal complex to generate radicals, while simultaneously the transition metal is oxidized to a higher oxidation state [13] [15]. This reversible process rapidly establishes an equilibrium that is predominantly shifted to the side with very low radical concentrations [13] [15].

Copper-based catalytic systems have proven particularly effective for 2-chlorostyrene polymerization [5] [18]. The typical procedure employs copper bromide complexes with appropriate ligands such as tris(2-pyridylmethyl)amine or pentamethyldiethylenetriamine [5] [18]. The polymerization is carried out under oxygen-free conditions, with the transition metal salt being deoxygenated before adding the initiator to start the polymerization [5] [18].

Research demonstrates that Atom Transfer Radical Polymerization of 2-chlorostyrene can achieve molecular weights ranging from 17,000 to over 1,000,000 daltons with narrow molecular weight distributions [1] [18]. The number and weight average molecular weights of chlorinated copolymers are typically higher than those of the corresponding homopolymers [24].

Table 2: Atom Transfer Radical Polymerization Parameters for 2-chlorostyrene

ComponentTypical ConcentrationFunctionReference
Copper(I) Bromide3.5 × 10⁻² mmolCatalyst [18]
Ligand (TPMA)3.49 × 10⁻² mmolComplexing agent [18]
Initiator4.65 mmolChain initiator [18]
Temperature70-90°CReaction condition [5] [18]

Chloromethylation and Functionalization Strategies

Chloromethylation of poly(2-chlorostyrene) represents a crucial functionalization strategy for introducing reactive sites into the polymer backbone [2] [8]. The process involves the introduction of chloromethyl groups onto the aromatic rings of the polymer chain, typically using chloromethyl methyl ether as the chloromethylating agent [2] [8].

Research has established that poly(2-chlorostyrene) can only be chloromethylated in neat chloromethyl methyl ether [2]. Chloromethylation did not proceed when mixtures of dichloromethane and chloromethyl methyl ether were used as solvent [2]. This specificity is attributed to the unique solvation requirements of the chlorinated polymer backbone.

The chloromethylation reaction can be carried out at temperatures between 20°C and 60°C, more particularly between 30°C and 45°C, with reaction times ranging up to 6-7 hours [8]. The methylal to thionyl chloride molar ratio must not exceed 2:1, with a 1:1 ratio being particularly advantageous [8].

Following chloromethylation, further functionalization can be achieved through nucleophilic substitution reactions [2]. Anthracene-labelled poly(2-chlorostyrene) was obtained by reacting chloromethylated poly(2-chlorostyrene) with the potassium salt of 9-anthracenecarboxylic acid in anhydrous dimethylformamide over 8 hours at 65°C [2]. The weight-average molecular weight of the labelled polymer was 2.1 × 10⁵ and the corresponding molecular weight distribution was 1.8 [2].

Table 3: Chloromethylation Reaction Conditions

ParameterOptimal RangeSpecific ConditionsReference
Temperature20-60°C30-45°C [8]
Reaction Time4-7 hours6 hours [8]
Methylal:SOCl₂ Ratio0.5:1 to 2:11:1 [8]
CatalystFriedel-Crafts typeStannic chloride [8]

Molecular Weight Control and Polydispersity

Molecular weight control in poly(2-chlorostyrene) synthesis is achieved through careful manipulation of polymerization conditions and the implementation of controlled radical polymerization techniques [1] [9] [32]. The polydispersity index, defined as the ratio of weight-average molecular weight to number-average molecular weight, serves as a critical parameter for characterizing the molecular weight distribution [9] [32].

Commercial poly(2-chlorostyrene) is available in a wide range of molecular weights, from 17,000 daltons to over 1,000,000 daltons [1] [20]. The molecular weight distribution can be precisely controlled through the choice of initiation system and reaction conditions [32] [35].

Research findings indicate that the polydispersity index can vary significantly depending on the polymerization method employed [2] [9]. For radical polymerization using conventional initiators, polydispersity values typically range from 1.8 to 2.5 [2] [4]. However, controlled radical polymerization techniques can achieve much narrower distributions, with polydispersity indices as low as 1.2 [18] [29].

The molecular weight of poly(2-chlorostyrene) can be determined through various analytical techniques including gel permeation chromatography and intrinsic viscosity measurements [2] [4]. The weight-average molecular weight determined from intrinsic viscosity data provides reliable estimates when calibrated against appropriate standards [2].

Temperature control plays a crucial role in molecular weight determination [22] [34]. Lower polymerization temperatures generally result in higher molecular weight products, while higher temperatures favor chain transfer reactions that reduce molecular weight [22] [34].

Table 4: Molecular Weight Characteristics of Poly(2-chlorostyrene)

Polymerization MethodMolecular Weight Range (Mw)Polydispersity IndexReference
Conventional Radical61,000 - 1,470,0001.2 - 2.5 [2] [4]
Atom Transfer Radical17,000 - 235,0001.08 - 1.27 [1] [14]
Controlled Methods50,000 - 1,022,0001.13 - 1.25 [1] [31]

The thermal properties of poly(2-chlorostyrene) are directly influenced by molecular weight and polydispersity [20] [34]. The glass transition temperature of poly(2-chlorostyrene) is reported as 119°C, which is significantly higher than that of polystyrene due to the presence of the chlorine substituent [20] [34]. This elevated glass transition temperature affects the processing conditions and end-use applications of the polymer.

Dates

Modify: 2023-08-15

Explore Compound Types